molecular formula C13H26O3 B13336943 Propylene glycol 2-caprate CAS No. 170678-32-7

Propylene glycol 2-caprate

Cat. No.: B13336943
CAS No.: 170678-32-7
M. Wt: 230.34 g/mol
InChI Key: PKEJCCNSYCBFJE-UHFFFAOYSA-N
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Description

Propylene glycol 2-caprate is an ester compound formed from propylene glycol and capric acid. It is a colorless, odorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol 2-caprate is synthesized through the esterification reaction between propylene glycol and capric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

C3H8O2+C10H20O2C13H26O3+H2O\text{C}_3\text{H}_8\text{O}_2 + \text{C}_{10}\text{H}_{20}\text{O}_2 \rightarrow \text{C}_{13}\text{H}_{26}\text{O}_3 + \text{H}_2\text{O} C3​H8​O2​+C10​H20​O2​→C13​H26​O3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This process uses a fixed-bed reactor with an acid catalyst to ensure high conversion rates and selectivity. The reaction mixture is then purified through distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Propylene glycol 2-caprate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propylene glycol and capric acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Propylene glycol and capric acid.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Propylene glycol 2-caprate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propylene glycol 2-caprate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial property is due to the compound’s ability to increase the permeability of cell membranes, making them more susceptible to antimicrobial agents .

Comparison with Similar Compounds

    Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.

    Ethylene glycol: Another diol with similar physical properties but is more toxic.

    Glycerol: A trihydroxy alcohol with similar hygroscopic properties but different chemical reactivity.

Uniqueness: Propylene glycol 2-caprate is unique due to its ester functionality, which imparts different chemical reactivity and applications compared to other similar compounds. Its antimicrobial properties and use in various industrial applications make it distinct from other glycols and esters .

Properties

CAS No.

170678-32-7

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

1-hydroxypropan-2-yl decanoate

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-12(2)11-14/h12,14H,3-11H2,1-2H3

InChI Key

PKEJCCNSYCBFJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC(C)CO

Origin of Product

United States

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